2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide
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Overview
Description
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a quinoline ring, a nitro group, and a sulfonamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the coupling of the nitro-substituted benzenesulfonamide with 8-aminoquinoline under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-5-amino-N-quinolin-8-ylbenzenesulfonamide .
Scientific Research Applications
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitrobenzenesulfonamide: Lacks the quinoline ring, making it less effective in certain applications.
8-quinolinylbenzenesulfonamide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and sulfonamide groups, along with the quinoline ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-11-7-8-13(19(20)21)10-15(11)24(22,23)18-14-6-2-4-12-5-3-9-17-16(12)14/h2-10,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMJBTAZUZNDBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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